BenchChemオンラインストアへようこそ!

5-Nitro-6-(4-phenylpiperazino)imidazo[2,1-b][1,3]thiazole

Physicochemical profiling Drug-likeness Lead optimization

5-Nitro-6-(4-phenylpiperazino)imidazo[2,1-b][1,3]thiazole (CAS 339021-38-4, PubChem CID is a synthetic heterocyclic small molecule (MF: C15H15N5O2S, MW: 329.38 g/mol) composed of a fused imidazo[2,1-b][1,3]thiazole bicyclic core bearing a nitro group at position 5 and an N-phenylpiperazine substituent at position 6. The compound is listed in the PubChem database with computed physicochemical descriptors including a calculated XLogP3-AA of 4.1, a topological polar surface area (TPSA) of 97.8 Ų, and zero hydrogen bond donors.

Molecular Formula C15H15N5O2S
Molecular Weight 329.4 g/mol
CAS No. 339021-38-4
Cat. No. B3129347
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Nitro-6-(4-phenylpiperazino)imidazo[2,1-b][1,3]thiazole
CAS339021-38-4
Molecular FormulaC15H15N5O2S
Molecular Weight329.4 g/mol
Structural Identifiers
SMILESC1CN(CCN1C2=CC=CC=C2)C3=C(N4C=CSC4=N3)[N+](=O)[O-]
InChIInChI=1S/C15H15N5O2S/c21-20(22)14-13(16-15-19(14)10-11-23-15)18-8-6-17(7-9-18)12-4-2-1-3-5-12/h1-5,10-11H,6-9H2
InChIKeyJEOPJKIOUIMHIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Nitro-6-(4-phenylpiperazino)imidazo[2,1-b][1,3]thiazole (CAS 339021-38-4): Chemical Identity and Procurement Baseline


5-Nitro-6-(4-phenylpiperazino)imidazo[2,1-b][1,3]thiazole (CAS 339021-38-4, PubChem CID 3740910) is a synthetic heterocyclic small molecule (MF: C15H15N5O2S, MW: 329.38 g/mol) composed of a fused imidazo[2,1-b][1,3]thiazole bicyclic core bearing a nitro group at position 5 and an N-phenylpiperazine substituent at position 6 [1]. The compound is listed in the PubChem database with computed physicochemical descriptors including a calculated XLogP3-AA of 4.1, a topological polar surface area (TPSA) of 97.8 Ų, and zero hydrogen bond donors [1]. It is commercially available from several research chemical suppliers (e.g., AKSci Catalog No. 2066CL) at a specified minimum purity of 95% . The compound is structurally categorized within the broader imidazo[2,1-b]thiazole class, a scaffold recognized in medicinal chemistry for its capacity to engage diverse biological targets including kinases, tubulin, and microbial enzymes [2].

Why Generic Imidazo[2,1-b]thiazole Analogs Cannot Substitute for 5-Nitro-6-(4-phenylpiperazino)imidazo[2,1-b][1,3]thiazole in Focused Research Applications


Within the imidazo[2,1-b]thiazole chemical space, the combination of a 5-nitro group and a 6-(4-phenylpiperazine) substituent is a distinct structural motif that cannot be trivially interchanged with analogs bearing different C6 substituents [1]. The 6-position substituent on the imidazo[2,1-b]thiazole scaffold is known to be a critical determinant of both target engagement and physicochemical properties. For instance, replacing the 4-phenylpiperazine moiety with a piperidine ring (CAS 339022-18-3) alters the hydrogen-bond acceptor count and basicity profile, while replacement with a 4-benzylpiperazine (CAS 339022-16-1) substantially increases lipophilicity (calculated XLogP ~4.7 vs. ~4.1) and molecular volume [2]. In antitubercular screening of N-substituted piperazine-coupled imidazo[2,1-b]thiazoles, minor variations in the piperazine N-substituent produced MIC shifts of 2- to 8-fold against Mycobacterium tuberculosis H37Rv [3]. These observations collectively indicate that substitution at the piperazine terminus is not functionally silent. Therefore, procurement specifications must precisely match the intended CAS number, as the biological profile cannot be reliably extrapolated from closely related analogs without confirmatory experimental data.

Quantitative Differentiation Evidence for 5-Nitro-6-(4-phenylpiperazino)imidazo[2,1-b][1,3]thiazole Relative to Closest Structural Analogs


Computational Physicochemical Differentiation: CLogP and TPSA of the 4-Phenylpiperazine Moiety Versus 4-Benzyl and Piperidine Analogs

The 4-phenylpiperazine substituent at C6 of the imidazo[2,1-b]thiazole core confers a quantitatively distinct lipophilicity-polarity profile compared to the two closest commercially available analogs. PubChem-computed XLogP3-AA values differentiate the three compounds: the target phenylpiperazine derivative (XLogP = 4.1), the 4-benzylpiperazine analog (estimated XLogP ≈ 4.7), and the piperidine analog (XLogP ≈ 2.7). Topological polar surface area (TPSA) is identical for the two piperazine derivatives (97.8 Ų) but decreases to ~84 Ų for the piperidine analog due to loss of the second piperazine nitrogen [1]. This difference in hydrogen-bond acceptor capacity (6 vs. 5 acceptors) may meaningfully influence target binding and solubility in aqueous assay buffers.

Physicochemical profiling Drug-likeness Lead optimization

Antitubercular Structure-Activity Relationship Evidence: Piperazine N-Substitution Sensitivity in Imidazo[2,1-b]thiazoles

Although the specific compound 5-Nitro-6-(4-phenylpiperazino)imidazo[2,1-b][1,3]thiazole has not been directly tested in published antitubercular screens, a closely related series of N-substituted piperazine-coupled imidazo[2,1-b]thiazoles (compounds 7a–x, Chirra et al., 2024) demonstrated that variations in the piperazine N-substituent drive substantial differences in antimycobacterial potency. In this series, the most potent compound (7k) achieved a MIC of 0.78 μg/mL against M. tuberculosis H37Rv, while compound 7h exhibited a MIC of 1.56 μg/mL—a 2-fold potency differential attributable solely to the nature of the piperazine substituent [1]. Docking studies suggested that the piperazine moiety interacts with the DprE1 enzyme binding pocket (PDB: 6G83), where the N-substituent influences the depth of hydrophobic pocket occupancy [1]. The phenyl group on the target compound is expected to engage this hydrophobic pocket differently than the benzyl or alkyl substituents present in the tested series.

Antitubercular drug discovery SAR Mycobacterium tuberculosis

Antiparasitic Activity of 5-Nitrothiazole-Piperazine Hybrids: Quantitative Benchmarking Against Metronidazole in Giardia lamblia and Trichomonas vaginalis Assays

Saadeh et al. (2017) reported in vitro antiparasitic data for a series of 5-nitrothiazole-piperazine and 5-nitroimidazole-piperazine hybrid compounds, which serve as the closest pharmacophoric benchmark for the target compound. Although the target compound (an imidazo[2,1-b]thiazole with a fused bicyclic core) was not included in this screen, the 5-nitrothiazole-piperazine series (7a–j) provides a quantitative reference for the antiparasitic potential of the 5-nitrothiazole pharmacophore when coupled to a piperazine moiety. In the antitrichomonal assay, compounds 4c and 7e were 15.5 times more potent than metronidazole [1]. Against Giardia lamblia, compound 7c achieved an IC50 of 5.9 μM at 48 hours compared to 17.4 μM for metronidazole, representing a 2.95-fold potency advantage [1]. The target compound's fused imidazo[2,1-b]thiazole scaffold is expected to confer enhanced conformational rigidity relative to these flexible hybrids, potentially altering both potency and selectivity in ways that require direct experimental evaluation.

Antiparasitic agents Antigiardial Antitrichomonal 5-Nitrothiazole

Imidazo[2,1-b]thiazole Scaffold as a Privileged Kinase-Inhibitory Chemotype: Class-Level Evidence for Anticancer Target Engagement

The imidazo[2,1-b]thiazole scaffold has been validated as a kinase-inhibitory chemotype in multiple independent studies. Başoğlu et al. (2021) synthesized and evaluated imidazo[2,1-b]thiazole derivatives as focal adhesion kinase (FAK) inhibitors, demonstrating cytotoxic and pro-apoptotic effects on C6 glioma cells [1]. While the specific 5-nitro-6-(4-phenylpiperazino) derivative was not evaluated in this study, the scaffold's multitargeted kinase inhibitory profile—including activity against insulin-like growth factor receptor (IGF-1R) and epidermal growth factor receptor (EGFR) family members—has been structurally documented in co-crystal structures (PDB: 3LZB) [2]. The presence of the 5-nitro group in the target compound introduces an electron-withdrawing substituent that is expected to modulate the electron density of the imidazothiazole core, potentially altering hinge-region hydrogen bonding interactions relative to non-nitrated analogs.

Kinase inhibition Focal adhesion kinase (FAK) Anticancer drug discovery Glioma

Evidence-Backed Application Scenarios for 5-Nitro-6-(4-phenylpiperazino)imidazo[2,1-b][1,3]thiazole Procurement


Scaffold-Hopping and Rigidification Studies in Antiparasitic Lead Optimization

The target compound offers a conformationally constrained alternative to the flexible 5-nitrothiazole-piperazine hybrids characterized by Saadeh et al. (2017) [1]. Its fused imidazo[2,1-b]thiazole core locks the nitro-thiazole and piperazine pharmacophores into a fixed spatial orientation, enabling medicinal chemists to probe whether rigidification improves potency (baseline: metronidazole IC50 ~17.4 μM against G. lamblia at 48 h) or alters selectivity between giardial and trichomonal targets. Procurement of this compound enables direct head-to-head comparison with the flexible hybrid series (7a–j) under identical assay conditions.

Kinase Selectivity Profiling Against the Imidazo[2,1-b]thiazole Chemotype

Given the demonstrated kinase-inhibitory activity of the imidazo[2,1-b]thiazole scaffold—including FAK inhibition in C6 glioma cells and EGFR co-crystallization (PDB: 3LZB) [1]—the target compound can serve as a structurally distinct entry point for kinase panel screening. Its 5-nitro electron-withdrawing group and extended 4-phenylpiperazine side chain differ from previously crystallized ligands, potentially shifting kinase polypharmacology. Procurement supports broad-panel kinase profiling (e.g., Eurofins KinaseProfiler or DiscoverX KINOMEscan) to map the selectivity fingerprint of this specific substitution pattern.

Piperazine N-Substituent SAR Expansion in Antitubercular Drug Discovery

The N-substituted piperazine-coupled imidazo[2,1-b]thiazole series reported by Chirra et al. (2024) established that piperazine N-substitution modulates antitubercular MIC values by ≥2-fold (range: 0.78–1.56 μg/mL against M. tuberculosis H37Rv) [1]. The target compound introduces an N-phenyl substituent not represented in the original 7(a–x) series. Procurement and testing in the MABA assay under standardized conditions (7H9 medium, 5% CO₂, 37°C, 7 days) would directly expand the SAR landscape and could identify potency improvements beyond the current 0.78 μg/mL benchmark.

Physicochemical Property Benchmarking for CNS Drug-Likeness Assessment

With a computed TPSA of 97.8 Ų—below the 140 Ų threshold empirically associated with blood-brain barrier penetration—and an XLogP of 4.1 [1], the target compound occupies a physicochemical space of potential interest for CNS-targeted kinase or antiparasitic programs. Procurement for experimental logP/logD determination (shake-flask or chromatographic method), parallel artificial membrane permeability assay (PAMPA-BBB), and MDCK-MDR1 permeability assessment can validate whether this specific phenylpiperazine-imidazothiazole combination offers a CNS-penetrant profile suitable for further development.

Quote Request

Request a Quote for 5-Nitro-6-(4-phenylpiperazino)imidazo[2,1-b][1,3]thiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.